molecular formula C6H5ClFNO B1428794 (5-Chloro-3-fluoropyridin-2-yl)methanol CAS No. 214055-12-6

(5-Chloro-3-fluoropyridin-2-yl)methanol

Cat. No. B1428794
M. Wt: 161.56 g/mol
InChI Key: YAQXGUYPYJOOJC-UHFFFAOYSA-N
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Description

“(5-Chloro-3-fluoropyridin-2-yl)methanol” is a chemical compound with the CAS Number: 214055-12-6. It has a molecular weight of 161.56 . This compound is a solid at room temperature .


Molecular Structure Analysis

The IUPAC name for this compound is (5-chloro-3-fluoro-2-pyridinyl)methanol. The InChI code is 1S/C6H5ClFNO/c7-4-1-5(8)6(3-10)9-2-4/h1-2,10H,3H2 .


Physical And Chemical Properties Analysis

“(5-Chloro-3-fluoropyridin-2-yl)methanol” is a solid at room temperature. It should be stored at 2-8°C .

Scientific Research Applications

Chemical Reactions and Compounds Synthesis

  • A study has shown that reactions involving pyridine and CsSO4F produce a range of products, including 2-fluoropyridine and 2-pyridyl fluorosulphonate, depending on the solvent used. In particular, the reaction of 3-chloropyridine with CsSO4F in methanol leads to 2-methoxy-3-chloropyridine (Stavber & Zupan, 1990).
  • Research on the electronic and infrared spectra of 2-fluoropyridine-methanol clusters in a supersonic free jet provides insights into the structure of hydrogen-bonded clusters. This study offers significant information on molecular orbital calculations related to these compounds (Nibu, Marui, & Shimada, 2006).

Application in Catalysis

  • A catalyst-free domino reaction using ethyl 4-hydroxyalkyl-2-ynoate and N-heteroarylmethyl-N-2,2-difluoroethan-1-amine in methanol has been developed, with potential applications in synthesis and catalysis (Zhao et al., 2020).

Supramolecular Networks and Crystal Packing

  • The study of the crystal packing of (9-fluoro-4H-chromeno[4,3-c]isoxazol-3-yl)methanol and its 9-chloro analogue reveals significant differences in intermolecular interaction patterns, contributing to understanding supramolecular networks and crystal structure (Rajalakshmi et al., 2012).

Pharmacological Research

  • YM348, a compound involving (5-Chloro-3-fluoropyridin-2-yl)methanol, was studied for its pharmacological profile, indicating its potential application in the development of novel pharmacological agents (Kimura et al., 2004).

Safety And Hazards

The compound has been classified with the signal word “Warning”. Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Precautionary statements include P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

(5-chloro-3-fluoropyridin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClFNO/c7-4-1-5(8)6(3-10)9-2-4/h1-2,10H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAQXGUYPYJOOJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1F)CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30737872
Record name (5-Chloro-3-fluoropyridin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30737872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Chloro-3-fluoropyridin-2-yl)methanol

CAS RN

214055-12-6
Record name (5-Chloro-3-fluoropyridin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30737872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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